3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
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Overview
Description
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is a bicyclic organophosphorus compound. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms. The compound’s molecular formula is C₇H₁₅O₄P, and it has a molecular weight of 194.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of a suitable phosphite with an appropriate alkylating agent. One common method includes the reaction of trimethyl phosphite with 3-chloro-1-propanol under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphabicyclo compounds .
Scientific Research Applications
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-sulfide: Similar structure but contains a sulfur atom instead of an oxygen atom.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
3-Methyl-4-propyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its reactivity and interactions compared to similar compounds .
Properties
CAS No. |
82515-38-6 |
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Molecular Formula |
C8H15O4P |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
3-methyl-4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C8H15O4P/c1-3-4-8-5-10-13(9,11-6-8)12-7(8)2/h7H,3-6H2,1-2H3 |
InChI Key |
JJMCXFDGEZKCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COP(=O)(OC1)OC2C |
Origin of Product |
United States |
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